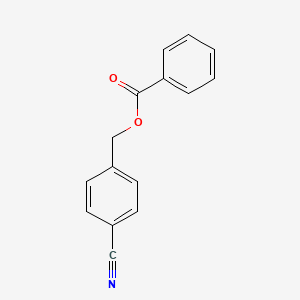
N-cyclohexyl-N'-(4-piperidinylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(4-piperidinylmethyl)ethanediamide, commonly known as CX717, is a compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of drugs known as ampakines, which are known to modulate the activity of glutamate receptors in the brain. CX717 has been shown to improve cognitive function in animal models and has been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of CX717 is not fully understood, but it is believed to modulate the activity of AMPA receptors in the brain. These receptors are involved in the transmission of glutamate, a neurotransmitter that is important for learning and memory. By modulating the activity of these receptors, CX717 may enhance cognitive function.
Biochemical and Physiological Effects:
CX717 has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. It has also been shown to increase the activity of certain brain regions, including the prefrontal cortex and hippocampus, which are involved in cognitive function. Additionally, CX717 has been shown to increase the expression of certain genes involved in synaptic plasticity, which is the ability of neurons to change their connections in response to experience.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CX717 in lab experiments is its relatively low toxicity and lack of side effects. This makes it a useful tool for studying the mechanisms of cognitive enhancement without confounding factors. However, one limitation is that the compound has a relatively short half-life, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on CX717. One area of interest is the development of more potent and selective ampakines, which may have even greater cognitive-enhancing effects. Another area of interest is the use of CX717 in the treatment of cognitive disorders, such as Alzheimer's disease. Finally, research may focus on understanding the long-term effects of CX717 on cognitive function and brain health.
Métodos De Síntesis
The synthesis of CX717 involves a multi-step process that begins with the reaction of 4-piperidinemethanol with cyclohexanone. The resulting product is then reacted with ethylenediamine to form the final compound, CX717. The synthesis process has been refined over the years, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
CX717 has been the subject of numerous scientific studies, primarily focused on its potential as a cognitive enhancer. The compound has been shown to improve memory and attention in animal models, and has also been studied in humans. In a double-blind, placebo-controlled study, CX717 was found to improve working memory in healthy human volunteers.
Propiedades
IUPAC Name |
N'-cyclohexyl-N-(piperidin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c18-13(16-10-11-6-8-15-9-7-11)14(19)17-12-4-2-1-3-5-12/h11-12,15H,1-10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSCJWGDQZXWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[3-(4-allyl-2-methoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4932699.png)

![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4932706.png)
![2-methoxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4932717.png)
![ethyl (5-{4-[(4-bromobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4932726.png)

![2-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propionate](/img/structure/B4932739.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4932741.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B4932753.png)

![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)

![1-[2-(1-azocanyl)-3-pyridinyl]-N-(1H-benzimidazol-2-ylmethyl)methanamine](/img/structure/B4932798.png)